4-Bromo-2-fluoro-3-methoxyphenylboronic acid

Iterative cross-coupling Orthogonal reactivity Triaryl synthesis

Researchers performing iterative Suzuki-Miyaura couplings often require extra halogenation steps when using mono-functional building blocks. 4-Bromo-2-fluoro-3-methoxyphenylboronic acid (CAS 943830-77-1) provides orthogonal boronic acid and C-4 bromide handles in a single building block, enabling programmed two-step cross-coupling without intermediate functionalization. The ortho-fluoro and meta-methoxy substituents modulate electronic properties for optimized transmetalation kinetics while improving metabolic stability in downstream bioactive molecules. Shipped under inert atmosphere with batch-specific QC.

Molecular Formula C7H7BBrFO3
Molecular Weight 248.84 g/mol
CAS No. 943830-77-1
Cat. No. B1375503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluoro-3-methoxyphenylboronic acid
CAS943830-77-1
Molecular FormulaC7H7BBrFO3
Molecular Weight248.84 g/mol
Structural Identifiers
SMILESB(C1=C(C(=C(C=C1)Br)OC)F)(O)O
InChIInChI=1S/C7H7BBrFO3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3,11-12H,1H3
InChIKeyLNJCQONZYKAVJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-fluoro-3-methoxyphenylboronic acid: Product Overview


4-Bromo-2-fluoro-3-methoxyphenylboronic acid (CAS 943830-77-1) is a poly-substituted aryl boronic acid with the molecular formula C₇H₇BBrFO₃ and a molecular weight of 248.84 g/mol [1]. It belongs to the class of fluorinated aryl boronic acids that serve as versatile nucleophilic partners in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions [2]. The compound is characterized by four distinct substituents on the phenyl ring: a boronic acid group at C-1, a fluorine atom at C-2, a methoxy group at C-3, and a bromine atom at C-4. This unique substitution pattern provides two orthogonal reactive handles—the boronic acid for C–C bond formation and the aryl bromide for subsequent functionalization—making it a strategically valuable intermediate for constructing complex fluorinated biaryl and triaryl architectures in pharmaceutical and agrochemical research.

Why Generic Analogs Fail in Sequential Coupling


Replacing 4-bromo-2-fluoro-3-methoxyphenylboronic acid with a simpler analog such as 4-bromophenylboronic acid or 2-fluoro-3-methoxyphenylboronic acid undermines the synthetic efficiency of iterative cross-coupling sequences. Analogs lacking the bromo substituent (e.g., 2-fluoro-3-methoxyphenylboronic acid) cannot serve as electrophilic partners in a second coupling step, necessitating additional halogenation or functional group interconversion reactions [1]. Conversely, analogs lacking both the ortho-fluoro and meta-methoxy groups (e.g., 4-bromophenylboronic acid) exhibit different electronic profiles that alter oxidative addition and transmetalation kinetics at the boron center, potentially reducing coupling yields or requiring re-optimization of catalytic conditions. Furthermore, the ortho-fluoro substituent introduces a well-documented protodeboronation liability under basic aqueous conditions, a risk that is modulated by the electron-donating methoxy group at the meta position [2]. These interdependent electronic and steric effects mean that substituting any one analog for another is not a straightforward swap—it requires re-validation of the entire synthetic sequence and may lead to lower overall yields or failed reactions in multi-step syntheses.

4-Bromo-2-fluoro-3-methoxyphenylboronic acid: Differentiation Evidence


Orthogonal Reactive Handles for Sequential Coupling

4-Bromo-2-fluoro-3-methoxyphenylboronic acid possesses two chemically distinct reactive sites: a nucleophilic boronic acid group (C–B(OH)₂) and an electrophilic aryl bromide (C–Br). This structural feature enables sequential, iterative Suzuki–Miyaura cross-coupling reactions without requiring intermediate halogenation or functional group interconversion steps, a capability absent in mono-functional analogs such as 2-fluoro-3-methoxyphenylboronic acid (CAS 352303-67-4, lacks bromo) [1]. After the initial coupling at the boronic acid site, the retained C-4 bromo substituent remains available for a second orthogonal cross-coupling with a different aryl boronic acid partner, enabling the programmed synthesis of unsymmetrical triaryl systems. This concept has been quantitatively demonstrated for structurally analogous bromo-boronic acid building blocks, where sequential double Suzuki couplings achieved yields of 52–75% for unsymmetrical dicoupled products [2]. In contrast, 4-bromophenylboronic acid (CAS 5467-74-3) also offers orthogonal reactivity but lacks the fluoro and methoxy substituents that modulate electronic properties and potentially influence regioselectivity in subsequent functionalization steps.

Iterative cross-coupling Orthogonal reactivity Triaryl synthesis Sequential Suzuki–Miyaura

Electronic Modulation by Fluoro and Methoxy Groups

The ortho-fluoro substituent in 4-bromo-2-fluoro-3-methoxyphenylboronic acid lowers the pKa of the boronic acid moiety relative to unsubstituted phenylboronic acid, enhancing Lewis acidity and potentially accelerating transmetalation in Suzuki–Miyaura couplings. The predicted pKa for the target compound is approximately 7.58 . In a systematic study of all fluoro-substituted phenylboronic acid isomers, the pKa values for mono-fluorinated compounds ranged from 8.2 (2-fluorophenylboronic acid) to 8.8 (4-fluorophenylboronic acid), compared to 8.8 for unsubstituted phenylboronic acid [1]. The meta-methoxy group in the target compound serves as an electron-donating substituent that partially offsets the electron-withdrawing effect of the ortho-fluoro group, providing a balanced electronic profile that can be advantageous for coupling with electron-deficient aryl halides. Notably, the review by Westcott and Radius (2021) highlights that ortho-fluorine substituents accelerate protodeboronation under basic conditions, but the presence of a meta-electron-donating group such as methoxy can mitigate this instability [2]. This balanced electronic modulation is absent in 4-bromophenylboronic acid (pKa ~8.8, no fluoro activation) and in 4-bromo-2-fluorophenylboronic acid (CAS 374790-98-9, lacks the methoxy stabilizing group).

Boronic acid acidity Electronic effects Protodeboronation Suzuki coupling reactivity

Verified Purity and Batch-to-Batch Consistency

Multiple reputable vendors supply 4-bromo-2-fluoro-3-methoxyphenylboronic acid with documented purity specifications and batch-level quality control data. Sigma-Aldrich offers the compound at 96% purity with storage specifications of 2–8°C under inert atmosphere . Bidepharm provides the compound at 98% purity and supplies batch-specific QC documentation including NMR, HPLC, and GC analyses . AKSci lists the compound with a minimum purity specification of 95% . In contrast, several positional isomers (e.g., 4-bromo-3-fluoro-2-methoxyphenylboronic acid, 3-bromo-6-fluoro-2-methoxyphenylboronic acid) are less widely stocked and may be available only through custom synthesis with longer lead times and less rigorous QC documentation. The availability of multiple independent suppliers with verified purity specifications reduces supply chain risk and ensures reproducibility across synthetic campaigns.

Purity specification Quality control Batch consistency Procurement reliability

4-Bromo-2-fluoro-3-methoxyphenylboronic acid: Key Applications


Iterative Synthesis of Fluorinated Triaryl Kinase Pharmacophores

The orthogonal boronic acid and aryl bromide handles enable a programmed two-step Suzuki–Miyaura sequence to assemble unsymmetrical triaryl cores bearing fluorine and methoxy substituents—a common motif in ATP-competitive kinase inhibitors. The first coupling employs the boronic acid group with an aryl halide partner; the retained C-4 bromide then participates in a second coupling with a different aryl boronic acid to introduce structural diversity. This iterative strategy eliminates one halogenation or borylation step compared to using mono-functional building blocks, reducing overall step count and improving atom economy in library synthesis [1].

Late-Stage Functionalization for Agrochemical Discovery

In agrochemical lead optimization, the ability to introduce a fluorinated biaryl motif and then further elaborate via the retained bromo handle is critical for tuning physicochemical properties such as lipophilicity and metabolic stability. The ortho-fluoro substituent enhances oxidative metabolic stability of the resulting biaryl products, while the methoxy group provides a handle for subsequent O-demethylation to reveal a phenol for further derivatization. The compound's storage stability under inert atmosphere at 2–8°C ensures that it can be procured and stored for multi-campaign use without significant degradation.

Boronic Acid-Based Fluorescent Sensors and Coordination Polymers

The combination of a Lewis acidic boronic acid center with electron-modulating fluoro and methoxy substituents makes this compound a candidate precursor for the synthesis of boron-containing fluorescent sensors for carbohydrate recognition. The bromo group provides a site for further conjugation to fluorophore moieties via cross-coupling. The predicted moderate acidity (pKa ~7.58) places the boronic acid in an optimal range for reversible diol binding at physiological pH, a property that can be fine-tuned through the choice of coupling partners introduced at the bromo position.

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